Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester
CAS No.: 685887-85-8
Cat. No.: VC16793404
Molecular Formula: C26H34O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685887-85-8 |
|---|---|
| Molecular Formula | C26H34O3 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate |
| Standard InChI | InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3 |
| Standard InChI Key | XHNNJJMQEPGISO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester is systematically named methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate . Its IUPAC name reflects the presence of:
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A methyl ester group (-COOCH₃) at the terminal position of an undecanoic acid chain.
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A 4-methylbenzoyl moiety (C₆H₄-CO-C₆H₃-CH₃) attached to the phenyl ring at the fourth position.
The compound’s SMILES string (CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC) and InChIKey (XHNNJJMQEPGISO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Structural Analysis
The molecule comprises three distinct regions:
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Aromatic Core: A central benzene ring substituted with a 4-methylbenzoyl group, introducing steric bulk and electronic effects.
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Aliphatic Chain: An 11-carbon undecanoic acid chain, contributing significant hydrophobicity.
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Methyl Ester: Enhances solubility in organic solvents and potential reactivity in transesterification reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₄O₃ | |
| Molecular Weight | 394.5 g/mol | |
| CAS Registry Number | 685887-85-8 | |
| Topological Polar Surface Area | 43.4 Ų |
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
Patent CN109553532B outlines a method for synthesizing analogous bromoacetyl aromatic esters, suggesting potential applicability:
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Esterification: 4-Bromo-2-methylbenzoic acid → methyl ester intermediate.
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Palladium-Catalyzed Vinylation: Using Pd(dppf)Cl₂ to couple vinylboronic acid derivatives.
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Halogenation: α-bromination with N-bromosuccinimide (NBS) to install electrophilic sites.
Comparative Analysis with Related Esters
Benzoic Acid Methyl Esters
Methyl 4-methylbenzoate (CAS 99-75-2) , a simpler analog, shares the methyl ester and para-substituted aromatic features but lacks the extended aliphatic chain. Key differences:
Table 2: Structural and Property Comparison
Functional Implications
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